molecular formula C14H14ClNO2 B13858289 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline

6-Chloro-3-(oxolan-3-ylmethoxy)quinoline

Cat. No.: B13858289
M. Wt: 263.72 g/mol
InChI Key: DTJHEHIGEDAVJJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(oxolan-3-ylmethoxy)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and an oxolan-3-ylmethoxy group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-chloroquinoline-3-carbaldehyde with oxolan-3-ylmethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(oxolan-3-ylmethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.

    Pathways Involved: The inhibition of DNA gyrase and topoisomerase IV results in the stabilization of the enzyme-DNA complex, leading to DNA cleavage and cell death.

Comparison with Similar Compounds

6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be compared with other quinoline derivatives to highlight its uniqueness:

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

6-chloro-3-(oxolan-3-ylmethoxy)quinoline

InChI

InChI=1S/C14H14ClNO2/c15-12-1-2-14-11(5-12)6-13(7-16-14)18-9-10-3-4-17-8-10/h1-2,5-7,10H,3-4,8-9H2

InChI Key

DTJHEHIGEDAVJJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=CN=C3C=CC(=CC3=C2)Cl

Origin of Product

United States

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